N1,N1,N6,N6-Tetramethyladipamide
CAS No.: 3644-93-7
Cat. No.: VC3775451
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3644-93-7 |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | N,N,N',N'-tetramethylhexanediamide |
Standard InChI | InChI=1S/C10H20N2O2/c1-11(2)9(13)7-5-6-8-10(14)12(3)4/h5-8H2,1-4H3 |
Standard InChI Key | VAJRBVISIJKTLZ-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)CCCCC(=O)N(C)C |
Canonical SMILES | CN(C)C(=O)CCCCC(=O)N(C)C |
Introduction
Chemical Structure and Identification
N1,N1,N6,N6-Tetramethyladipamide is characterized by a six-carbon aliphatic chain (hexane backbone) with two terminal N,N-dimethylamide functional groups. The molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The central hexane chain connects two carbonyl groups, each bonded to a nitrogen atom substituted with two methyl groups, creating the characteristic diamide structure.
The compound can be represented using various chemical notations:
Chemical Identifiers
The structural symmetry of this molecule is notable, with identical functional groups at both ends of the aliphatic chain, making it a symmetrical diamide. The tertiary amide groups create distinctive chemical behavior compared to primary or secondary amides.
Physical and Chemical Properties
N1,N1,N6,N6-Tetramethyladipamide exhibits specific physicochemical properties that influence its behavior in various chemical environments. These properties are crucial for understanding its potential applications and reactivity patterns.
Physical Properties
The compound exists as a liquid at standard temperature and pressure, with the following measured and computed physical characteristics:
Spectroscopic Properties
The compound has predicted collision cross-section values that can be useful for analytical identification through mass spectrometry techniques:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 201.15976 | 149.0 |
[M+Na]⁺ | 223.14170 | 156.0 |
[M+NH₄]⁺ | 218.18630 | 155.2 |
[M+K]⁺ | 239.11564 | 152.4 |
[M-H]⁻ | 199.14520 | 148.5 |
[M+Na-2H]⁻ | 221.12715 | 151.0 |
[M]⁺ | 200.15193 | 149.4 |
[M]⁻ | 200.15303 | 149.4 |
These spectroscopic parameters facilitate the compound's identification in complex mixtures and analytical protocols, particularly in chromatography-mass spectrometry applications.
Nomenclature and Alternative Names
The compound is recognized by several systematic and common names in chemical databases and literature. This nomenclature diversity reflects different naming conventions and historical developments in chemical terminology.
Synonyms and Alternative Names
The diversity of naming conventions underscores the importance of standardized identifiers like CAS numbers and InChIKeys for precise identification in scientific communications and databases.
Chemical Reactivity and Stability
The chemical structure of N1,N1,N6,N6-Tetramethyladipamide features tertiary amide groups that influence its reactivity profile. The N,N-dimethylamide functionality at both ends of the molecule creates distinctive chemical behaviors:
Amide Characteristics
The tertiary amide groups in this compound exhibit reduced hydrogen bonding capabilities compared to primary or secondary amides due to the absence of N-H bonds. This structural feature has several implications:
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Lower melting point compared to analogous primary amides
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Higher solubility in non-polar solvents
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Increased resistance to hydrolysis compared to primary amides
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Diminished ability to form intermolecular hydrogen bonds
The high boiling point (331.4°C at 760 mmHg) indicates significant intermolecular forces despite the inability to form N-H hydrogen bonds, likely due to dipole-dipole interactions and the substantial molecular weight.
Structure-Property Relationships
The molecular structure of N1,N1,N6,N6-Tetramethyladipamide contributes to its observed physical and chemical properties through specific structural features:
Key Structural Determinants
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Chain Length: The six-carbon adipic acid backbone influences physical properties such as boiling point and viscosity.
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Tertiary Amide Groups: The N,N-dimethylamide terminals affect intermolecular interactions, solubility profiles, and reactivity patterns.
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Molecular Symmetry: The symmetrical nature of the molecule may influence crystallization behavior and spectroscopic properties.
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Conformational Flexibility: The aliphatic chain allows multiple conformations, potentially affecting the compound's behavior in different environments.
The logP value of 0.7232 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic characteristics that may be advantageous for certain applications requiring amphiphilic properties.
Analytical Considerations
The identification and quantification of N1,N1,N6,N6-Tetramethyladipamide in research and industrial settings can be approached through various analytical techniques:
Analytical Methods
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Mass Spectrometry: The compound's predicted collision cross-section values support identification via ion mobility mass spectrometry.
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Infrared Spectroscopy: The carbonyl stretching frequencies of the tertiary amide groups would provide distinctive spectral features.
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NMR Spectroscopy: The symmetrical structure would yield characteristic patterns in both ¹H and ¹³C NMR spectra.
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Chromatographic Techniques: GC-MS or HPLC methods can separate and identify this compound in complex mixtures.
Regulatory and Classification Information
From a regulatory perspective, N1,N1,N6,N6-Tetramethyladipamide falls under specific classification systems relevant to chemical commerce and safety:
Classification Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume